molecular formula C9H8O4 B1296877 Methyl 1,3-benzodioxole-2-carboxylate CAS No. 57984-85-7

Methyl 1,3-benzodioxole-2-carboxylate

Cat. No. B1296877
CAS RN: 57984-85-7
M. Wt: 180.16 g/mol
InChI Key: YXXQQTKETXOUEX-UHFFFAOYSA-N
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Description

“Methyl 1,3-benzodioxole-2-carboxylate” is an organic compound with the formula C9H8O4 . It is also known as “1,3-Benzodioxole-2-carboxylic acid methyl ester” and has a molecular weight of 180.16 . It is a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group .


Synthesis Analysis

The synthesis of “Methyl 1,3-benzodioxole-2-carboxylate” and its derivatives has been reported in several studies . One approach involves the use of computer-aided drug discovery techniques to screen artificial chemicals based on the auxin receptor TIR1 (Transport Inhibitor Response 1). A series of N-(benzo[d][1,3]dioxol-5-yl)-2-(one-benzylthio) acetamides, K-1 to K-22, were designed and synthesized . Another method involves microwave-assisted green synthesis, which offers advantages such as time efficiency, increased yield, and environmental friendliness .


Molecular Structure Analysis

The molecular structure of “Methyl 1,3-benzodioxole-2-carboxylate” is characterized by strong C-H…N and weak C-H…O hydrogen bonds, and further stabilized by C-O…π interactions . The molecules display a flattened herringbone arrangement in the crystal structure .

Scientific Research Applications

Anti-Tumor Efficiency Improvement

1,3-Benzodioxole derivatives have been found to improve the anti-tumor efficiency of arsenicals . The 1,3-benzodioxole responsible for the inhibition and its metabolic derivatives were conjugated with arsenical precursors. The fabricated arsenicals performed better in anti-proliferation by inhibiting the thioredoxin system to induce oxidative stress, and concomitantly to initiate apoptosis in vitro and in vivo .

Continuous Acylation Process

The acylation of 1,3-benzodioxole was studied in a continuous process using a recyclable heterogeneous substoichiometric catalyst . The reaction was run continuously for 6 hours, showing excellent stability and selectivity .

Synthesis of Bioactive Molecules

The acylation of 1,3-benzodioxole is a very important industrial intermediate for the synthesis of bioactive molecules . Friedel–Crafts acylation and alkylation reactions are still widely exploited nowadays to introduce an acyl or an alkyl group during the synthesis of bioactive molecules, natural products, cosmetics, pharmaceuticals, and agrochemicals .

Insecticide Synergist Production

1,3-Benzodioxole is an important industrial intermediate for the synthesis of the insecticide synergist 5-{[2-(2-butoxyethoxy) ethoxy] methyl}-6-propyl-2 H-1,3-benzodioxole .

Anticancer Evaluation

1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles have been designed, synthesized, and evaluated for their anticancer properties . They exhibited good selectivity between cancer cells and normal cells .

Chemical Supplier

Methyl 1,3-benzodioxole-2-carboxylate is available from chemical suppliers for use in various research applications .

Mechanism of Action

“Methyl 1,3-benzodioxole-2-carboxylate” and its derivatives have been studied for their potential as auxin receptor agonists . These compounds have shown to enhance root-related signaling responses, exhibiting auxin-like physiological functions . They are recognized by the auxin receptor TIR1 and significantly enhance auxin response reporter’s transcriptional activity .

Safety and Hazards

“Methyl 1,3-benzodioxole-2-carboxylate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

The future directions for “Methyl 1,3-benzodioxole-2-carboxylate” and its derivatives could involve their use as auxin receptor agonists for enhancing root growth and crop production . This class of derivatives could be a promising scaffold for the discovery and development of novel auxin receptor agonists .

properties

IUPAC Name

methyl 1,3-benzodioxole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c1-11-8(10)9-12-6-4-2-3-5-7(6)13-9/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXXQQTKETXOUEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1OC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40342037
Record name Methyl 1,3-benzodioxole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1,3-benzodioxole-2-carboxylate

CAS RN

57984-85-7
Record name Methyl 1,3-benzodioxole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Catechol (10.26 g, 93.2 mmol), sodium methoxide (25% by weight in methanol, 40.3 g, 186 mmol), and methyl dichloroacetate (13.3 g, 93.2 mmol) were combined in dry methanol (100 mL). The solution was heated to reflux overnight. The reaction was cooled to room temperature, acidified by addition of concentrated hydrochloric acid and then reduced in volume under vacuum to about 50 mL. Water was added and the mixture was extracted with diethyl ether (3×100 mL). The combined organic solution was dried with MgSO4, concentrated to a brown solid, and chromatographed (2% ethyl acetate in hexane) to yield benzo[1,3]dioxole-2-carboxylic acid methyl ester as a colorless oil.
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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